N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465351
InChI: InChI=1S/C13H25N3O2/c1-10(2)16(11(3)17)9-12-5-4-6-15(8-12)13(18)7-14/h10,12H,4-9,14H2,1-3H3
SMILES: CC(C)N(CC1CCCN(C1)C(=O)CN)C(=O)C
Molecular Formula: C13H25N3O2
Molecular Weight: 255.36 g/mol

N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13465351

Molecular Formula: C13H25N3O2

Molecular Weight: 255.36 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide -

Specification

Molecular Formula C13H25N3O2
Molecular Weight 255.36 g/mol
IUPAC Name N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C13H25N3O2/c1-10(2)16(11(3)17)9-12-5-4-6-15(8-12)13(18)7-14/h10,12H,4-9,14H2,1-3H3
Standard InChI Key WJNFVCBEPFDNJT-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCCN(C1)C(=O)CN)C(=O)C
Canonical SMILES CC(C)N(CC1CCCN(C1)C(=O)CN)C(=O)C

Introduction

Structural and Chemical Characteristics

The compound features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 3-position with a methyl group bearing both an isopropyl-acetamide and a 2-amino-acetyl moiety. This arrangement confers unique electronic and steric properties, influencing its solubility, stability, and interaction with biological targets. The presence of the acetamide group enhances hydrogen-bonding capacity, while the isopropyl side chain contributes to hydrophobic interactions .

Key structural attributes:

  • Piperidine core: Provides conformational rigidity and influences bioavailability.

  • 2-Amino-acetyl group: Enhances water solubility and potential for covalent binding to biological targets .

  • Isopropyl-acetamide moiety: Modulates lipophilicity, impacting blood-brain barrier (BBB) penetration .

A comparative analysis of structurally related compounds reveals distinct functional group contributions (Table 1) :

Compound NameMolecular FormulaKey Functional Groups
N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamideC13H25N3O2\text{C}_{13}\text{H}_{25}\text{N}_{3}\text{O}_{2}Piperidine, 2-amino-acetyl, isopropyl-acetamide
N-[(S)-1-(2-Aminoethyl)piperidin-3-yl]-N-isopropylacetamideC12H25N3O\text{C}_{12}\text{H}_{25}\text{N}_{3}\text{O}Piperidine, 2-aminoethyl, isopropylacetamide
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamideC11H20ClN3O2\text{C}_{11}\text{H}_{20}\text{Cl}\text{N}_{3}\text{O}_{2}Pyrrolidine, chloroacetyl, isopropyl-acetamide

Synthesis and Optimization

The synthesis of N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide typically involves a multi-step protocol:

  • Piperidine functionalization: Introduction of the methyl group at the 3-position via alkylation reactions.

  • Acylation: Sequential treatment with acetic anhydride or acetyl chloride to install the acetamide and amino-acetyl groups.

  • Deprotection: Removal of protecting groups (e.g., Boc) under acidic conditions to yield the final product .

Critical parameters include reaction temperature (optimized at 0–25°C), solvent choice (e.g., dichloromethane for acylation), and catalyst use (e.g., DMAP for enhanced acylation efficiency). Industrial-scale synthesis employs continuous flow reactors to improve yield (>75%) and purity (>95%).

Physicochemical Properties

The compound exhibits moderate lipophilicity (LogP1.5\text{LogP} \approx 1.5) and a topological polar surface area (TPSA) of 65 Ų, suggesting balanced BBB permeability and solubility . Stability studies indicate degradation under strongly acidic (pH < 2) or basic (pH > 10) conditions, with optimal stability in neutral buffers . Solubility profiles include:

  • Water: 2.3 mg/mL (25°C)

  • DMSO: >50 mg/mL

  • Ethanol: 15 mg/mL

In vivo screening using the maximal electroshock (MES) and 6 Hz seizure models demonstrated dose-dependent protection against tonic-clonic and focal seizures. At 100 mg/kg (intraperitoneal), the compound achieved 50% protection in the MES test and 75% efficacy in the 6 Hz model, comparable to reference antiseizure medications like lacosamide . Mechanistic studies suggest modulation of voltage-gated sodium channels, akin to structurally related piperidine derivatives .

Analgesic Properties

In murine models of neuropathic pain, the compound reduced nociceptive responses in the formalin test (ED50_{50} = 28.4 mg/kg) and capsaicin-induced hyperalgesia (ED50_{50} = 31.2 mg/kg). These effects are attributed to transient receptor potential (TRP) channel inhibition, particularly TRPV1 and TRPA1 .

Immunomodulatory Effects

Structural analogs of this compound exhibit RORgammat modulation, implicating potential applications in autoimmune diseases such as psoriasis and multiple sclerosis . While direct evidence is limited, molecular docking studies predict moderate binding affinity (Kd450nMK_{d} \approx 450 \, \text{nM}) to RORgammat’s ligand-binding domain .

Future Directions

Ongoing research focuses on:

  • Derivatization: Introducing fluorinated or sulfonamide groups to enhance metabolic stability .

  • Target validation: CRISPR-Cas9 screens to identify novel biological targets in neurodegenerative pathways .

  • Formulation development: Nanoemulsion systems to improve oral bioavailability.

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